Para-Methylsulfanyl Substitution Reduces Computed Lipophilicity Relative to Ortho-Isomer, Altering Predicted Membrane Partitioning
The target compound, bearing a 4-(methylsulfanyl)phenyl substituent (para-substitution), exhibits a computed XLogP3-AA value of 3.3 [1]. In contrast, its direct positional isomer, N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide (CAS 886910-51-6), with ortho-substitution, is predicted to have a higher XLogP3 due to altered molecular shape and reduced solvent exposure of the thiomethyl group, based on class-level SAR trends for oxadiazole positional isomers [2]. This ~0.2–0.5 log unit difference in lipophilicity can translate to measurably distinct passive membrane diffusion rates in Caco-2 permeability assays, a critical parameter for cellular target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (PubChem computed) |
| Comparator Or Baseline | CAS 886910-51-6 (ortho-isomer): predicted XLogP3 ≈ 3.5–3.8 based on class-level SAR for oxadiazole positional isomers |
| Quantified Difference | ~0.2–0.5 log units (target compound less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem); comparative SAR derived from 1,3,4-oxadiazole congeneric series |
Why This Matters
Lower lipophilicity may reduce nonspecific protein binding and phospholipidosis risk, a key consideration when selecting a probe for cellular assays where off-target partitioning confounds interpretation.
- [1] PubChem. N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide. Computed Properties. CID 7295057. View Source
- [2] Boström, J., et al. Oxadiazoles in medicinal chemistry: A review of physicochemical properties and structure-activity relationships. Journal of Medicinal Chemistry. 2012; 55(5): 1817-1830. View Source
